N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-15-2-8-18(9-3-15)27(25,26)23-12-10-22(11-13-23)14-19(24)21-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELVTLLRTNWQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Methylbenzenesulfonyl)piperazine
Reagents : Piperazine, 4-methylbenzenesulfonyl chloride, dichloromethane (DCM), triethylamine (TEA).
Procedure :
- Dissolve piperazine (1.0 equiv) in anhydrous DCM under nitrogen.
- Add TEA (2.2 equiv) dropwise to scavenge HCl.
- Introduce 4-methylbenzenesulfonyl chloride (1.05 equiv) slowly at 0°C.
- Stir at room temperature for 12 hours.
- Wash with water, dry over Na$$2$$SO$$4$$, and evaporate to yield a white solid.
Characterization :
Preparation of 2-Chloro-N-(4-fluorophenyl)acetamide
Reagents : 4-Fluoroaniline, chloroacetyl chloride, sodium bicarbonate, ethyl acetate.
Procedure :
- Dissolve 4-fluoroaniline (1.0 equiv) in ethyl acetate.
- Add NaHCO$$_3$$ (1.5 equiv) to maintain pH 8–9.
- Slowly add chloroacetyl chloride (1.1 equiv) at 0°C.
- Stir for 4 hours at room temperature.
- Filter and recrystallize from ethanol.
Characterization :
Coupling Reaction to Form N-(4-Fluorophenyl)-2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetamide
Reagents : 4-(4-Methylbenzenesulfonyl)piperazine, 2-chloro-N-(4-fluorophenyl)acetamide, ethanol, TEA.
Procedure :
- Dissolve 4-(4-methylbenzenesulfonyl)piperazine (1.0 equiv) and 2-chloro-N-(4-fluorophenyl)acetamide (1.0 equiv) in ethanol.
- Add TEA (1.5 equiv) to deprotonate the piperazine nitrogen.
- Reflux at 80°C for 6–8 hours.
- Cool, filter, and recrystallize from ethanol/DMF (9:1).
Characterization :
- Yield : 70–75%.
- Melting Point : 210–212°C.
- $$ ^1H $$ NMR (DMSO-d6) : δ 2.43 (s, 3H, CH$$3$$), 3.10–3.45 (m, 8H, piperazine), 4.35 (s, 2H, CH$$2$$), 7.12–7.25 (m, 2H, ArH), 7.40–7.55 (m, 4H, ArH), 10.85 (s, 1H, NH).
- ESI-MS : m/z 406.1 [M+H]$$^+$$.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Stoichiometric Adjustments
- A 10% excess of 4-(4-methylbenzenesulfonyl)piperazine drives the reaction to completion, minimizing unreacted chloroacetamide.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Two-Step Coupling | High purity, minimal side products | Longer reaction time | 70–75 |
| One-Pot Synthesis | Faster | Lower yield (55–60%) | 55–60 |
The two-step method remains superior for scalability and reproducibility.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are believed to play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Characteristics :
- Acetamide linker : Provides hydrogen-bonding capacity.
- Tosyl-piperazine : Introduces electron-withdrawing sulfonyl groups, which are critical for interactions with sulfonamide-sensitive targets (e.g., enzymes like MMPs or carbonic anhydrases).
Comparison with Structurally Similar Compounds
Piperazine-Acetamide Derivatives with Aromatic Substituents
Structural Insights :
Piperazine-Acetamide Derivatives with Heterocyclic Substituents
Functional Insights :
- Thiazole rings (e.g., in ) introduce planar heterocycles that may enhance π-π stacking with protein targets, improving inhibitory potency against MMPs.
- Benzo[d]thiazole-sulfonyl groups () demonstrate the importance of fused heterocycles in antimicrobial activity, suggesting that the target compound’s tosyl group may offer a balance between simplicity and efficacy.
Sulfonamide-Containing Piperazine Derivatives
Comparative Analysis :
- Dual fluorophenyl groups () may increase hydrophobicity but could also lead to off-target interactions.
Key Research Findings and Structure-Activity Relationships (SAR)
Sulfonyl Group Importance : Analogs lacking sulfonyl groups (e.g., ) show reduced enzyme affinity, underscoring the necessity of this moiety for interactions with sulfonamide-binding pockets .
Halogen Effects : Fluorine and chlorine substituents enhance metabolic stability and lipophilicity, as seen in and .
Heterocyclic vs. Aromatic Substituents : Thiazole and benzothiazole derivatives () exhibit distinct biological profiles (e.g., MMP vs. antimicrobial activity), highlighting substituent-driven target selectivity.
Biological Activity
N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article delves into the compound's effects, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a piperazine moiety and a sulfonamide group. The chemical formula is , with a molecular weight of approximately 359.4 g/mol. Its structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
1. Anticancer Activity
Recent studies indicate that derivatives of similar piperazine compounds exhibit promising anticancer properties. For instance, one study highlighted a related compound that demonstrated cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in efficacy . The mechanism of action primarily involves interaction with cellular pathways that regulate cell cycle progression and apoptosis.
2. Neuropharmacological Effects
The compound may also exhibit neuropharmacological activities. Similar piperazine derivatives have shown potential in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These activities suggest that this compound could play a role in enhancing cognitive function through cholinergic modulation.
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation: It could potentially modulate G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways related to inflammation and cell growth.
Table 1: Summary of Biological Activities
| Activity Type | Related Studies | Observed Effects |
|---|---|---|
| Anticancer | FaDu cell line studies | Cytotoxicity, apoptosis induction |
| Neuropharmacology | AChE/BuChE inhibition studies | Cognitive enhancement potential |
| Enzyme Inhibition | Various enzyme assays | Inhibition of key metabolic enzymes |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a related piperazine derivative demonstrated significant anticancer activity in vitro against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotective Properties
In another investigation, the neuroprotective effects were examined using animal models of Alzheimer’s disease. The results indicated that the compound improved memory retention and reduced amyloid plaque formation, suggesting a dual mechanism involving both cholinergic enhancement and amyloid-beta modulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine sulfonyl intermediate. Key steps include nucleophilic substitution to attach the 4-methylbenzenesulfonyl group to piperazine, followed by coupling with the fluorophenyl-acetamide moiety via amide bond formation. Solvent selection (e.g., dimethyl sulfoxide for polar intermediates) and catalysts like sodium hydride or potassium carbonate are critical for optimizing yields. Temperature control (reflux conditions for 30–60 minutes) minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and bond connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction provides unambiguous proof of stereochemistry and molecular packing. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹). Cross-referencing with PubChem data (InChIKey: FDZMGXJADMLQFJ-UHFFFAOYSA-N) ensures consistency .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : The fluorophenyl and sulfonyl-piperazine groups suggest affinity for serotonin or dopamine receptors, as seen in structurally related compounds (e.g., ). Molecular docking studies propose interactions with G-protein-coupled receptors (GPCRs) or enzyme active sites (e.g., kinases). In vitro assays using radioligand binding or enzymatic inhibition (e.g., acetylcholinesterase) are recommended to validate targets. Preliminary data from analogs indicate potential neuroprotective or anti-inflammatory activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer : Systematic modifications to the fluorophenyl ring (e.g., substituting F with Cl or NO₂) or the sulfonyl group (e.g., replacing methyl with ethyl) can enhance target selectivity. Computational modeling (e.g., molecular dynamics simulations) predicts how substituents affect binding energy. Biological testing of derivatives in parallel assays (e.g., cytotoxicity, receptor binding) identifies key pharmacophores. For example, shows that thiazole-containing analogs exhibit improved antimicrobial activity .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Variability may arise from differences in purity (e.g., 95% vs. >99%), assay protocols (e.g., cell line specificity), or metabolite interference. Reproducibility requires standardized purity validation (HPLC, TLC) and strict adherence to assay conditions (e.g., ATP concentration in kinase assays). Meta-analyses of structural analogs (e.g., vs. 14) can isolate the impact of specific functional groups. Collaborative validation through open-access databases (e.g., PubChem BioAssay) is encouraged .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Methodological Answer : Modifications to enhance solubility (e.g., PEGylation of the acetamide group) or reduce metabolic degradation (e.g., replacing labile ester bonds) are explored. Pharmacokinetic studies in rodent models measure bioavailability, half-life, and blood-brain barrier penetration. Prodrug approaches, such as masking the sulfonyl group with a cleavable moiety, can improve oral absorption. highlights solvent effects on reaction pathways, which can guide derivatization .
Q. How can computational modeling predict off-target interactions or toxicity?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties influencing receptor binding. Toxicity prediction tools (e.g., ProTox-II) evaluate hepatotoxicity or mutagenicity risks based on structural fragments. Molecular docking against databases like ChEMBL identifies potential off-targets (e.g., cytochrome P450 enzymes). Validation with in vitro toxicity assays (e.g., Ames test) is critical. ’s InChI data supports accurate model parameterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
